Tert-butyl 2-amino-2-(3-bromophenyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(3-bromophenyl)acetate is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the third position and an amino group at the second position The tert-butyl group is attached to the carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-(3-bromophenyl)acetate typically involves the following steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the third position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the second position.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-amino-2-(3-bromophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Biological Studies: It is employed in studies investigating the interactions of brominated aromatic compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3-bromophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Phenylacetic Acid Derivatives: Compounds like phenylacetic acid and its brominated derivatives share structural similarities.
Amino Acid Esters: Esters of amino acids with similar functional groups can exhibit comparable reactivity and applications.
Uniqueness: Tert-butyl 2-amino-2-(3-bromophenyl)acetate is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, along with the tert-butyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(3-bromophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)10(14)8-5-4-6-9(13)7-8/h4-7,10H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKABXOVWRPBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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